8-{[5-(4-Isopropylphenyl)thieno[2,3-d]pyrimidin-4-yl]oxy}-2-methylquinoline 8-{[5-(4-Isopropylphenyl)thieno[2,3-d]pyrimidin-4-yl]oxy}-2-methylquinoline
Brand Name: Vulcanchem
CAS No.: 379244-67-4
VCID: VC0382672
InChI: InChI=1S/C25H21N3OS/c1-15(2)17-9-11-18(12-10-17)20-13-30-25-22(20)24(26-14-27-25)29-21-6-4-5-19-8-7-16(3)28-23(19)21/h4-15H,1-3H3
SMILES: CC1=NC2=C(C=CC=C2OC3=C4C(=CSC4=NC=N3)C5=CC=C(C=C5)C(C)C)C=C1
Molecular Formula: C25H21N3OS
Molecular Weight: 411.5g/mol

8-{[5-(4-Isopropylphenyl)thieno[2,3-d]pyrimidin-4-yl]oxy}-2-methylquinoline

CAS No.: 379244-67-4

Main Products

VCID: VC0382672

Molecular Formula: C25H21N3OS

Molecular Weight: 411.5g/mol

8-{[5-(4-Isopropylphenyl)thieno[2,3-d]pyrimidin-4-yl]oxy}-2-methylquinoline - 379244-67-4

CAS No. 379244-67-4
Product Name 8-{[5-(4-Isopropylphenyl)thieno[2,3-d]pyrimidin-4-yl]oxy}-2-methylquinoline
Molecular Formula C25H21N3OS
Molecular Weight 411.5g/mol
IUPAC Name 4-(2-methylquinolin-8-yl)oxy-5-(4-propan-2-ylphenyl)thieno[2,3-d]pyrimidine
Standard InChI InChI=1S/C25H21N3OS/c1-15(2)17-9-11-18(12-10-17)20-13-30-25-22(20)24(26-14-27-25)29-21-6-4-5-19-8-7-16(3)28-23(19)21/h4-15H,1-3H3
Standard InChIKey PXXMOEGOPLLQCS-UHFFFAOYSA-N
SMILES CC1=NC2=C(C=CC=C2OC3=C4C(=CSC4=NC=N3)C5=CC=C(C=C5)C(C)C)C=C1
Canonical SMILES CC1=NC2=C(C=CC=C2OC3=C4C(=CSC4=NC=N3)C5=CC=C(C=C5)C(C)C)C=C1
PubChem Compound 1586903
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator